DBCO-C6-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

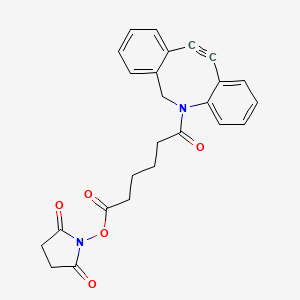

DBCO-C6-NHS ester, also known as dibenzocyclooctyne-N-hydroxysuccinimidyl ester, is an amine-reactive compound widely used in bioconjugation and click chemistry. This compound features a dibenzocyclooctyne (DBCO) moiety linked to an N-hydroxysuccinimidyl (NHS) ester through a six-carbon spacer arm. The extended spacer arm enhances the solubility of the compound in organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-C6-NHS ester typically involves the reaction of dibenzocyclooctyne with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis and purification systems enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-C6-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. It reacts with primary amines on biomolecules to form stable amide bonds. The DBCO moiety allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of copper-free click chemistry .

Common Reagents and Conditions

Substitution Reactions: The NHS ester reacts with primary amines in the presence of a base such as triethylamine at pH 7-9.

Click Chemistry Reactions: The DBCO moiety reacts with azides under mild conditions without the need for a copper catalyst

Major Products

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Triazoles: Formed from the SPAAC reaction between the DBCO moiety and azides

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C25H22N2O5

- Molecular Weight : 430.45 g/mol

- CAS Number : 1384870-47-6

- Solubility : Soluble in organic solvents such as DMSO, DMF, dichloromethane (DCM), tetrahydrofuran (THF), and chloroform; poor solubility in aqueous solutions .

Scientific Research Applications

This compound has diverse applications across several research domains:

Chemistry

- Synthesis of Complex Molecules : Utilized in the synthesis of bioconjugates through click chemistry, enabling the formation of complex molecular architectures.

Biology

- Bioconjugation : Used for labeling proteins, peptides, and nucleic acids. The compound's ability to form covalent bonds with biomolecules enhances the stability and functionality of these conjugates .

- Cell Surface Modifications : Can modify cell surface receptors and antibodies, influencing cellular signaling pathways and gene expression .

Medicine

- Targeted Drug Delivery Systems : Employed in developing conjugates for targeted therapies, facilitating the delivery of drugs to specific cells or tissues .

- Diagnostic Tools : Utilized in creating imaging agents that can be used in various diagnostic applications to visualize biological processes .

Antibody Conjugation

In a study focused on antibody conjugation techniques using this compound, researchers demonstrated its efficacy in linking antibodies to azide-modified oligonucleotides. The reaction was conducted in anhydrous DMSO at room temperature, resulting in stable conjugates suitable for applications like CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by sequencing) .

Imaging Applications

Another research highlighted the use of this compound for synthesizing fluorescent probes that can be used in live-cell imaging. The incorporation of fluorescent tags via this compound allowed for real-time monitoring of cellular processes without disrupting normal cell function .

Advantages and Limitations

Mecanismo De Acción

The mechanism of action of DBCO-C6-NHS ester involves two key reactions:

NHS Ester Reaction: The NHS ester reacts with primary amines on biomolecules to form stable amide bonds. This reaction is facilitated by the presence of a base and occurs under mild conditions.

SPAAC Reaction: The DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition with azides, forming triazoles. .

Comparación Con Compuestos Similares

Similar Compounds

DBCO-NHS ester: Similar to DBCO-C6-NHS ester but without the extended six-carbon spacer arm.

DBCO-sulfo-NHS ester: Contains a sulfonate group, enhancing its solubility in aqueous media.

DBCO-PEG-NHS ester: Contains a polyethylene glycol (PEG) linker, improving its solubility and biocompatibility .

Uniqueness

This compound is unique due to its extended six-carbon spacer arm, which enhances its solubility in organic solvents and improves the efficiency and stability of bioconjugates. This makes it particularly suitable for applications requiring high solubility and stability .

Actividad Biológica

DBCO-C6-NHS ester is a bifunctional linker widely utilized in bioconjugation and chemical biology due to its unique structural properties and reactivity. This compound features a dibenzocyclooctyne (DBCO) moiety, which facilitates copper-free click chemistry, allowing for selective conjugation with azide-containing compounds. The NHS (N-hydroxysuccinimide) ester group enables the formation of stable amide bonds with primary amines, making it a valuable tool in various biological applications.

- Molecular Formula : C25H22N2O5

- Molecular Weight : 430.5 g/mol

- CAS Number : 1384870-47-6

- Purity : ≥ 95% (HPLC)

- Solubility : Soluble in DCM, THF, Acetonitrile, DMF, DMSO; poorly soluble in water.

The this compound operates through a two-step mechanism:

- Click Reaction : The DBCO component engages in a cycloaddition reaction with azides to form a stable triazole linkage without the need for copper catalysis.

- Amide Bond Formation : The NHS ester reacts with primary amines to create stable amide bonds, facilitating the attachment of various biomolecules, such as peptides, proteins, and nucleic acids.

Applications in Biological Research

This compound is employed in several key areas of biological research:

- Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies via this compound, researchers can enhance the specificity and efficacy of cancer therapies.

- Protein Labeling : This compound allows for the site-specific labeling of proteins for imaging and tracking within biological systems.

- Nanoparticle Functionalization : It is used to functionalize nanoparticles for targeted drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in various applications:

-

Targeted Delivery Systems :

- Pan et al. (2022) demonstrated the use of this compound in creating ICAM-1-targeted antibacterial peptide-modified polymeric nanoparticles. These nanoparticles showed enhanced targeting capabilities against sepsis pathogens, underscoring the potential of DBCO-based linkers in therapeutic applications.

- Protein Analytics :

- Functionalized Erythroid Cells :

Comparative Analysis with Other Linkers

| Property | This compound | Other Linkers (e.g., PEG-based) |

|---|---|---|

| Reactivity | High with azides and amines | Variable; often requires catalysts |

| Solubility | Organic solvents only | Generally more hydrophilic |

| Stability | Stable under physiological conditions | Varies based on structure |

| Application | ADCs, protein labeling | Broad applications including RNA conjugation |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATTUKBAYDNTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.